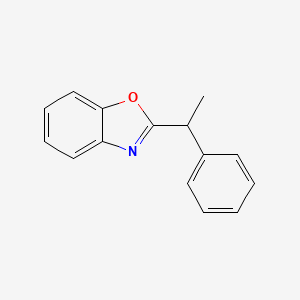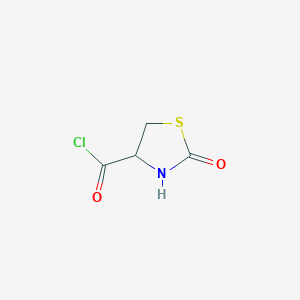![molecular formula C7H10Cl2O4 B14367328 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate CAS No. 91375-72-3](/img/structure/B14367328.png)
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with 2-hydroxyethyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
化学反応の分析
Types of Reactions
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in solvents like acetonitrile or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: Corresponding alcohols.
科学的研究の応用
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate involves its reactive functional groups. The chlorocarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that can interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their interactions with biological systems.
類似化合物との比較
Similar Compounds
- Ethyl 3-chloro-3-oxopropanoate
- 3-Chloro-2-hydroxypropyl methacrylate
- Ethyl 2-methylpropanoate
Uniqueness
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is unique due to the presence of both ester and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may lack one of these functional groups.
特性
CAS番号 |
91375-72-3 |
|---|---|
分子式 |
C7H10Cl2O4 |
分子量 |
229.05 g/mol |
IUPAC名 |
2-carbonochloridoyloxyethyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C7H10Cl2O4/c1-5(4-8)6(10)12-2-3-13-7(9)11/h5H,2-4H2,1H3 |
InChIキー |
NPHUJEVPVWRPJK-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C(=O)OCCOC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
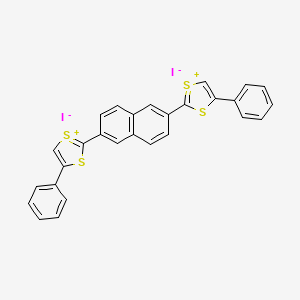
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
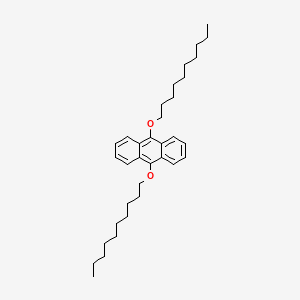

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
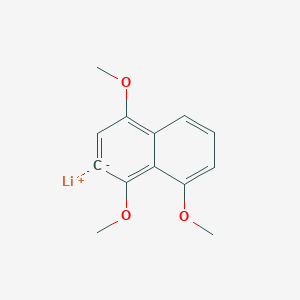

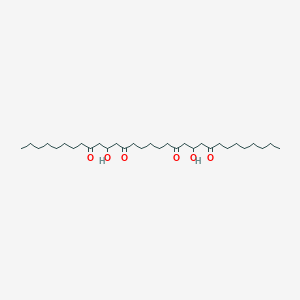
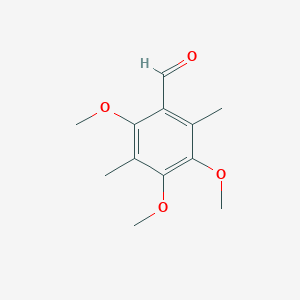
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
